molecular formula C₂₅H₂₈N₂O₁₀S B1141071 Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide CAS No. 625853-76-1

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide

Número de catálogo: B1141071
Número CAS: 625853-76-1
Peso molecular: 548.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₈N₂O₁₀S and its molecular weight is 548.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide is a metabolite of Pioglitazone , an anti-diabetic medication used to treat type 2 diabetes . The primary target of Pioglitazone is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver .

Mode of Action

Pioglitazone acts as a PPAR-γ agonist . By stimulating PPARγ, it exerts anti-inflammatory, antioxidant, and neuroprotective effects . Preclinical studies also suggest modulation of NMDA receptors by pioglitazone . The stimulation of PPARγ leads to the modulation of the parainflammatory and endoplasmic reticulum stress responses .

Biochemical Pathways

Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism . In animal models of diabetes, pioglitazone reduces the hyperglycemia, hyperinsulinemia, and hypertriglyceridemia characteristic of insulin-resistant states such as type 2 diabetes .

Pharmacokinetics

Pioglitazone is extensively metabolized by hydroxylation and oxidation; the metabolites, including this compound, partly convert to glucuronide or sulfate conjugates . These metabolites are pharmacologically active in animal models of type 2 diabetes . Pioglitazone has a protein binding of >99% and is metabolized in the liver (CYP2C8). It has an elimination half-life of 3–7 hours and is excreted via the bile duct .

Result of Action

The metabolic changes produced by pioglitazone result in increased responsiveness of insulin-dependent tissues . This enhances the effects of circulating insulin by decreasing insulin resistance, thereby lowering blood glucose levels . It also has a modest effect on lowering triglycerides .

Action Environment

The action of Pioglitazone can be influenced by various environmental factors. For instance, lifestyle factors such as diet and exercise are recommended to be used in conjunction with this medication for optimal results . .

Análisis Bioquímico

Biochemical Properties

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide, like Pioglitazone, is believed to decrease insulin resistance in the periphery and in the liver, resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output .

Cellular Effects

This compound, as a metabolite of Pioglitazone, may contribute to the drug’s effects on various types of cells and cellular processes. It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Pioglitazone, the parent compound, is a potent and highly selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Pioglitazone and its metabolites are known to be pharmacologically active in animal models of type 2 diabetes .

Metabolic Pathways

This compound is involved in the metabolic pathways of Pioglitazone. Pioglitazone is metabolized by hydroxylation and oxidation followed by conjugation to form glucuronide or sulfate conjugates .

Transport and Distribution

Pioglitazone and its metabolites are the principal drug-related species found in human serum following multiple dosing .

Subcellular Localization

The subcellular localization of this compound is not well studied. Pioglitazone, the parent compound, is known to modulate the transcription of a number of insulin-responsive genes, suggesting it may have a nuclear localization .

Actividad Biológica

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione class drug primarily used for managing type 2 diabetes mellitus. This article explores the biological activity of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, focusing on its mechanism of action, pharmacological effects, and clinical implications.

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is formed through the metabolic process of glucuronidation, where hydroxy pioglitazone conjugates with glucuronic acid. This reaction enhances the compound's solubility and facilitates its excretion from the body, significantly impacting its pharmacokinetics. The molecular formula for Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is C25H28N2O10SC_{25}H_{28}N_{2}O_{10}S, with a molecular weight of approximately 548.55 g/mol.

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide functions primarily as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity in various tissues, including adipose tissue and skeletal muscle. The activation of PPARγ leads to:

  • Enhanced insulin sensitivity : This results in improved glucose uptake and utilization by cells.
  • Reduction in insulin resistance : Beneficial for patients with type 2 diabetes mellitus.
  • Modulation of lipid metabolism : Contributes to favorable changes in serum lipid profiles, including reductions in triglycerides and increases in HDL cholesterol .

Biological Activity and Clinical Implications

The biological activity of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide mirrors that of its parent compound, pioglitazone. Clinical studies have demonstrated that pioglitazone effectively lowers HbA1c levels and fasting plasma glucose (FPG) in patients with type 2 diabetes. For instance, a study reported significant mean decreases in HbA1c ranging from -1.00% to -1.60% compared to placebo over 26 weeks .

Table: Comparison of Biological Activities

Compound Mechanism Clinical Effects
Hydroxy Pioglitazone (M-IV)PPARγ agonistImproved insulin sensitivity
PioglitazonePPARγ agonistSignificant reduction in HbA1c and FPG
Hydroxy Pioglitazone (M-III)PPARγ agonistSimilar effects on glucose metabolism

Case Studies

Several case studies highlight the importance of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide in clinical settings:

  • Long-term Efficacy Study :
    A long-term study involving patients treated with pioglitazone showed sustained improvements in glycemic control without significant hepatotoxicity or adverse events related to drug metabolism .
  • Adverse Effects Monitoring :
    In post-marketing surveillance, cases of edema and weight gain were noted among patients receiving pioglitazone therapy, emphasizing the need for careful monitoring during treatment .
  • Comparative Effectiveness :
    Research comparing pioglitazone with other antihyperglycemic agents revealed that while pioglitazone was effective in lowering blood glucose levels, it was associated with a higher incidence of specific side effects such as edema and potential cardiovascular risks .

Aplicaciones Científicas De Investigación

Pharmacological Research

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is utilized as a marker to study the metabolism of Pioglitazone. Its formation through glucuronidation enhances solubility and promotes excretion, making it an important compound for understanding drug metabolism pathways. The compound exhibits biological activity similar to Pioglitazone, acting as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is crucial for enhancing insulin sensitivity in tissues such as adipose and skeletal muscle. This mechanism contributes to improved glucose metabolism and reduced insulin resistance, making it beneficial for patients with type 2 diabetes mellitus .

Drug Interaction Studies

Research indicates that Hydroxy Pioglitazone (M-IV) β-D-Glucuronide interacts with various enzymes involved in drug metabolism, particularly cytochrome P450 isoenzymes. This interaction can influence the pharmacokinetics of co-administered medications, necessitating careful monitoring during combination therapies . Understanding these interactions is vital for optimizing treatment regimens for diabetic patients who may be on multiple medications.

Comparative Metabolism Studies

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide can be compared with other metabolites of Pioglitazone to evaluate differences in metabolic pathways and biological effects. The following table summarizes key metabolites:

Compound Name Structure Characteristics Unique Features
PioglitazoneThiazolidinedione backbonePrimary drug for type 2 diabetes management
Hydroxy Pioglitazone (M-III)Hydroxylated derivative of PioglitazoneActive metabolite with similar PPARγ activity
Hydroxy Pioglitazone (M-VII)Another hydroxylated metaboliteDistinct metabolic pathway leading to different effects
Hydroxy Pioglitazone (M-IV) β-D-GlucuronideGlucuronidated metaboliteEnhanced solubility and excretion properties

This comparison highlights the unique glucuronidation process of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, which differentiates it from other metabolites like M-III and M-VII .

Clinical Case Studies

Several clinical studies have documented the effects of Pioglitazone and its metabolites on patient outcomes:

  • A study assessing the pharmacokinetics of pioglitazone revealed that genetic polymorphisms in cytochrome P450 enzymes can significantly affect drug metabolism and efficacy in different populations .
  • Another investigation into the adverse effects associated with pioglitazone highlighted increased risks of edema and weight gain among patients, emphasizing the importance of monitoring these effects when using Hydroxy Pioglitazone (M-IV) β-D-Glucuronide in clinical settings .

Implications for Future Research

The ongoing exploration of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide's role in drug metabolism can pave the way for personalized medicine approaches in treating type 2 diabetes. Understanding its interactions with other drugs will be essential for developing safer therapeutic strategies.

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVRNHIXJROHRR-ICPRVBMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.